Lipophilicity and Predicted Membrane Permeability: A Cross-Study Comparison
The computed LogP of 1-[4-(Trifluoromethyl)phenoxy]-2-propanamine is 2.50 (ACD/Labs) . This value is significantly lower than that of the marketed antidepressant fluoxetine (LogP 4.05) [1] and atomoxetine (LogP 3.8) [2], indicating reduced lipophilicity. This differentiation is critical: the lower LogP of the target compound suggests it may exhibit lower non-specific tissue binding and a different volume of distribution compared to more lipophilic drug-like molecules, making it a potentially more soluble and bioavailable scaffold for early-stage lead optimization.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.50 (ACD/LogP) |
| Comparator Or Baseline | Fluoxetine: 4.05; Atomoxetine: 3.8 |
| Quantified Difference | Target compound LogP is approximately 1.55 units lower than fluoxetine and 1.3 units lower than atomoxetine. |
| Conditions | Computed using ACD/Labs Percepta Platform for target compound; experimental values for comparators. |
Why This Matters
A lower LogP directly influences aqueous solubility and pharmacokinetic parameters, guiding medicinal chemists in selecting this scaffold for projects requiring reduced lipophilicity burden.
- [1] PMC Table 1. Physicochemical properties of antidepressants. (Accessed 2025). View Source
- [2] Nature Scientific Reports. Table 2 Atomoxetine parameters used for PBPK development. (Accessed 2018-08-17). View Source
